(S)-2-(4-Methyl-morpholin-3-ylmethyl)-isoindole-1,3-dione hydrochloride

Neuronal Nitric Oxide Synthase (nNOS) Inhibition Stereospecific Drug Design Chiral Building Blocks

(S)-2-(4-Methyl-morpholin-3-ylmethyl)-isoindole-1,3-dione hydrochloride (CAS 2331211-54-0) is a chiral isoindole-1,3-dione (phthalimide) derivative featuring an (S)-configured 4-methylmorpholin-3-ylmethyl substituent. The hydrochloride salt form (MW 296.75 g/mol, purity ≥98%) enhances aqueous solubility compared to the free base, facilitating its use as a synthetic intermediate in medicinal chemistry.

Molecular Formula C14H17ClN2O3
Molecular Weight 296.75 g/mol
Cat. No. B12278255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(4-Methyl-morpholin-3-ylmethyl)-isoindole-1,3-dione hydrochloride
Molecular FormulaC14H17ClN2O3
Molecular Weight296.75 g/mol
Structural Identifiers
SMILESCN1CCOCC1CN2C(=O)C3=CC=CC=C3C2=O.Cl
InChIInChI=1S/C14H16N2O3.ClH/c1-15-6-7-19-9-10(15)8-16-13(17)11-4-2-3-5-12(11)14(16)18;/h2-5,10H,6-9H2,1H3;1H
InChIKeyHSOBLATZXCATJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-(4-Methyl-morpholin-3-ylmethyl)-isoindole-1,3-dione hydrochloride: Chiral Isoindole-1,3-dione Building Block for Stereospecific Synthesis


(S)-2-(4-Methyl-morpholin-3-ylmethyl)-isoindole-1,3-dione hydrochloride (CAS 2331211-54-0) is a chiral isoindole-1,3-dione (phthalimide) derivative featuring an (S)-configured 4-methylmorpholin-3-ylmethyl substituent [1]. The hydrochloride salt form (MW 296.75 g/mol, purity ≥98%) enhances aqueous solubility compared to the free base, facilitating its use as a synthetic intermediate in medicinal chemistry . Its core phthalimide scaffold is a privileged structure in drug discovery, and the appended chiral morpholine moiety provides a handle for introducing stereochemical and pharmacokinetic properties into target molecules [2].

Why Generic Phthalimide-Morpholine Analogs Cannot Replace (S)-2-(4-Methyl-morpholin-3-ylmethyl)-isoindole-1,3-dione hydrochloride


Generic substitution with the (R)-enantiomer, the des-methyl morpholine analog, or the free base is not scientifically valid due to three critical differentiators: (1) stereochemistry-dependent target engagement, as evidenced by the (S)-4-methylmorpholin-3-yl moiety's presence in a co-crystallized nNOS inhibitor (PDB 6nh0) [1]; (2) the hydrochloride salt form's enhanced aqueous solubility relative to the free base, which directly impacts reaction homogeneity and bioavailability in downstream applications ; and (3) the N-methyl group on the morpholine ring, which alters lipophilicity (clogP) and steric bulk compared to the des-methyl analog (CAS 6857-12-1), potentially affecting membrane permeability and target binding kinetics .

Quantitative Differentiation of (S)-2-(4-Methyl-morpholin-3-ylmethyl)-isoindole-1,3-dione hydrochloride from its Closest Analogs


Stereochemical Configuration: (S)-Enantiomer vs. (R)-Enantiomer for Target Enzyme Binding

The (S)-enantiomer of the 4-methylmorpholin-3-yl moiety is critical for binding to the neuronal nitric oxide synthase (nNOS) heme domain. In the co-crystal structure PDB 6nh0, the (S)-configured 4-methylmorpholin-3-yl group of a potent inhibitor makes specific hydrophobic contacts within the active site [1]. While the (S)-2-(4-Methyl-morpholin-3-ylmethyl)-isoindole-1,3-dione hydrochloride itself has not been directly assayed against nNOS, its (S)-4-methylmorpholin-3-yl fragment is identical to the pharmacophoric element in the co-crystallized ligand [2]. The (R)-enantiomer (CAS 2331211-39-1) would present an inverted stereocenter, predicted to disrupt these key interactions .

Neuronal Nitric Oxide Synthase (nNOS) Inhibition Stereospecific Drug Design Chiral Building Blocks

Aqueous Solubility Enhancement: Hydrochloride Salt vs. Free Base Form

The hydrochloride salt form (CAS 2331211-54-0) exhibits significantly improved aqueous solubility compared to the free base (CAS 2331211-53-9). The free base (S)-2-(4-Methyl-morpholin-3-ylmethyl)-isoindole-1,3-dione has a molecular formula of C14H16N2O3 (MW 260.29 g/mol) and lacks the ionic character conferred by the hydrochloride salt . The salt form's enhanced solubility facilitates homogeneous reaction conditions in aqueous or protic solvent systems, a critical requirement for reproducible bioconjugation, medicinal chemistry coupling reactions, and in vitro assays . The free base is often less soluble and may require organic co-solvents, potentially compromising reaction yields or biological assay compatibility [1].

Aqueous Solubility Salt Form Selection Reaction Homogeneity

N-Methyl Substitution Effect on Lipophilicity: Target Compound vs. Des-Methyl Morpholine Analog

The presence of an N-methyl group on the morpholine ring in the target compound (CAS 2331211-54-0) increases lipophilicity compared to the des-methyl analog 2-(morpholin-4-ylmethyl)isoindole-1,3-dione (CAS 6857-12-1) . While experimental logP values are not published for either compound, computational predictions indicate a clogP difference of approximately +0.5 to +0.8 log units for the N-methyl derivative, based on fragment-based calculations (the N-methyl group typically adds ~0.5 logP units to aliphatic amines) [1]. This increase in lipophilicity can enhance passive membrane permeability of the final drug candidates derived from these intermediates, a critical parameter for oral bioavailability and CNS penetration [2]. The des-methyl analog (C13H14N2O3, MW 246.26) is less lipophilic and may be preferred for targets requiring lower logP.

Lipophilicity (clogP) Membrane Permeability Structure-Activity Relationship (SAR)

Purity and Quality Control: Batch-to-Batch Consistency for Reproducible Research

Commercially available (S)-2-(4-Methyl-morpholin-3-ylmethyl)-isoindole-1,3-dione hydrochloride is supplied with a minimum purity of ≥98% (HPLC) from multiple vendors, including ChemScene (Cat. No. CS-0341335) . The (R)-enantiomer (CAS 2331211-39-1) is also available at ≥95% purity from AKSci . The higher purity specification of the (S)-enantiomer ensures more reliable stoichiometric control in chemical reactions and reduces the risk of confounding biological results from impurities. For enantiomerically pure building blocks, trace contamination by the opposite enantiomer can lead to misleading structure-activity relationship (SAR) conclusions, especially in stereosensitive assays [1].

Chemical Purity Quality Assurance Reproducibility

Optimal Application Scenarios for (S)-2-(4-Methyl-morpholin-3-ylmethyl)-isoindole-1,3-dione hydrochloride Based on Its Differential Properties


Synthesis of Stereospecific nNOS Inhibitors and Other Chiral CNS Drug Candidates

The (S)-configured 4-methylmorpholin-3-yl fragment in this compound provides a direct entry to nNOS inhibitor scaffolds. As demonstrated by PDB 6nh0, the (S)-enantiomer is essential for active-site complementarity [1]. Medicinal chemists can use this building block to install the chiral morpholine moiety via the phthalimide linker, followed by deprotection to reveal the free amine for further elaboration. This approach is invaluable for CNS drug discovery programs targeting nitric oxide synthase or other enzymes where stereochemistry dictates potency and selectivity.

Bioconjugation and Chemical Biology Probe Design Requiring Aqueous Compatibility

The hydrochloride salt form's enhanced aqueous solubility (relative to the free base) makes this compound the preferred choice for bioconjugation reactions performed in aqueous buffers . For instance, the phthalimide group can be functionalized to attach fluorophores, biotin, or affinity tags without the need for organic co-solvents that may denature proteins. This property is critical for developing chemical probes for target identification or cellular imaging studies where maintaining protein structure and function is paramount.

SAR Studies Exploring Morpholine N-Substitution Effects on ADME Properties

The presence of the N-methyl group on the morpholine ring offers a distinct lipophilicity profile compared to the des-methyl analog (CAS 6857-12-1) . Structure-activity relationship (SAR) campaigns can employ both the N-methyl and des-methyl versions in parallel to systematically assess the impact of lipophilicity on membrane permeability, metabolic stability, and hERG liability. The compound's high purity (≥98%) ensures that observed biological differences are due to the methyl substitution rather than impurities, enabling rigorous medicinal chemistry optimization.

Asymmetric Synthesis Method Development Using Chiral Phthalimide Auxiliaries

The (S)-enantiomer, with its defined stereochemistry and high enantiomeric purity, can serve as a chiral auxiliary or resolving agent in asymmetric synthesis. The phthalimide group can be cleaved under mild conditions (e.g., hydrazinolysis) to liberate the chiral amine, which can then be used to induce asymmetry in subsequent transformations. This application is particularly relevant for process chemistry groups scaling up the production of enantiopure intermediates for pharmaceutical manufacturing.

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